

stability and storage of Biotin-YVAD-FMK solutions

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Compound of Interest

Compound Name: Biotin-YVAD-FMK

Cat. No.: B12375494

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Technical Support Center: Biotin-YVAD-FMK

Welcome to the technical support resource for **Biotin-YVAD-FMK**. This guide provides detailed information on the stability, storage, and handling of **Biotin-YVAD-FMK** solutions, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **Biotin-YVAD-FMK** and what is its primary application?

A1: **Biotin-YVAD-FMK** is a potent and irreversible inhibitor of caspase-1. It is a biotinylated tetrapeptide (Tyr-Val-Ala-Asp) with a fluoromethyl ketone (FMK) reactive group. The YVAD sequence is recognized by caspase-1, allowing the inhibitor to specifically target this enzyme. The biotin label enables the detection and affinity purification of active caspase-1 from cell lysates, making it a valuable tool for studying inflammasome activation and pyroptosis.^[1]

Q2: How should I store the solid **Biotin-YVAD-FMK** compound?

A2: The solid (powder) form of **Biotin-YVAD-FMK** should be stored at -20°C, protected from moisture.^[1] Under these conditions, it is stable for up to 3 years.^[1] Some suppliers may ship the product at ambient temperature, but long-term storage should be at -20°C.^[2]

Q3: What is the recommended solvent for reconstituting **Biotin-YVAD-FMK**?

A3: The recommended solvent for reconstituting **Biotin-YVAD-FMK** is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations of 20 mM or greater.^[3] It is important to use fresh, moisture-free DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.^[4]

Q4: How should I prepare and store stock solutions of **Biotin-YVAD-FMK**?

A4: To prepare a stock solution, dissolve the solid **Biotin-YVAD-FMK** in anhydrous DMSO to your desired concentration (e.g., 10-20 mM). Once reconstituted, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of activity.^[4]

Q5: What is the stability of **Biotin-YVAD-FMK** stock solutions in DMSO?

A5: The stability of the DMSO stock solution depends on the storage temperature. For optimal stability, store the aliquots at -80°C, where they can be stable for up to 1-2 years.^{[1][4]} If stored at -20°C, the solution is typically stable for approximately 1 year.^[4]

Q6: Is **Biotin-YVAD-FMK** cell-permeable?

A6: Yes, like other FMK-derivatized peptide inhibitors, **Biotin-YVAD-FMK** is designed to be cell-permeable, allowing it to be used in live cell-based assays to label active intracellular caspase-1.

Q7: What is the difference between **Biotin-YVAD-FMK** and Biotin-VAD-FMK?

A7: The key difference lies in their specificity. **Biotin-YVAD-FMK** is designed to be a selective inhibitor of caspase-1, as the YVAD peptide sequence is a preferred substrate for this enzyme. Biotin-VAD-FMK, on the other hand, is a pan-caspase inhibitor, meaning it can bind to a broader range of active caspases. The storage and handling of both compounds are very similar due to their structural resemblance.

Stability and Storage Data

The following table summarizes the recommended storage conditions and stability for **Biotin-YVAD-FMK** and the closely related pan-caspase inhibitor, Biotin-VAD-FMK.

Form	Solvent	Storage Temperature	Stability
Solid (Powder)	N/A	-20°C	≥ 3 years[1]
Stock Solution	DMSO	-20°C	~1 year[4]
Stock Solution	DMSO	-80°C	≥ 1-2 years[1][4]

Note: Stability can vary between suppliers. Always refer to the product-specific datasheet for the most accurate information.

Troubleshooting Guide

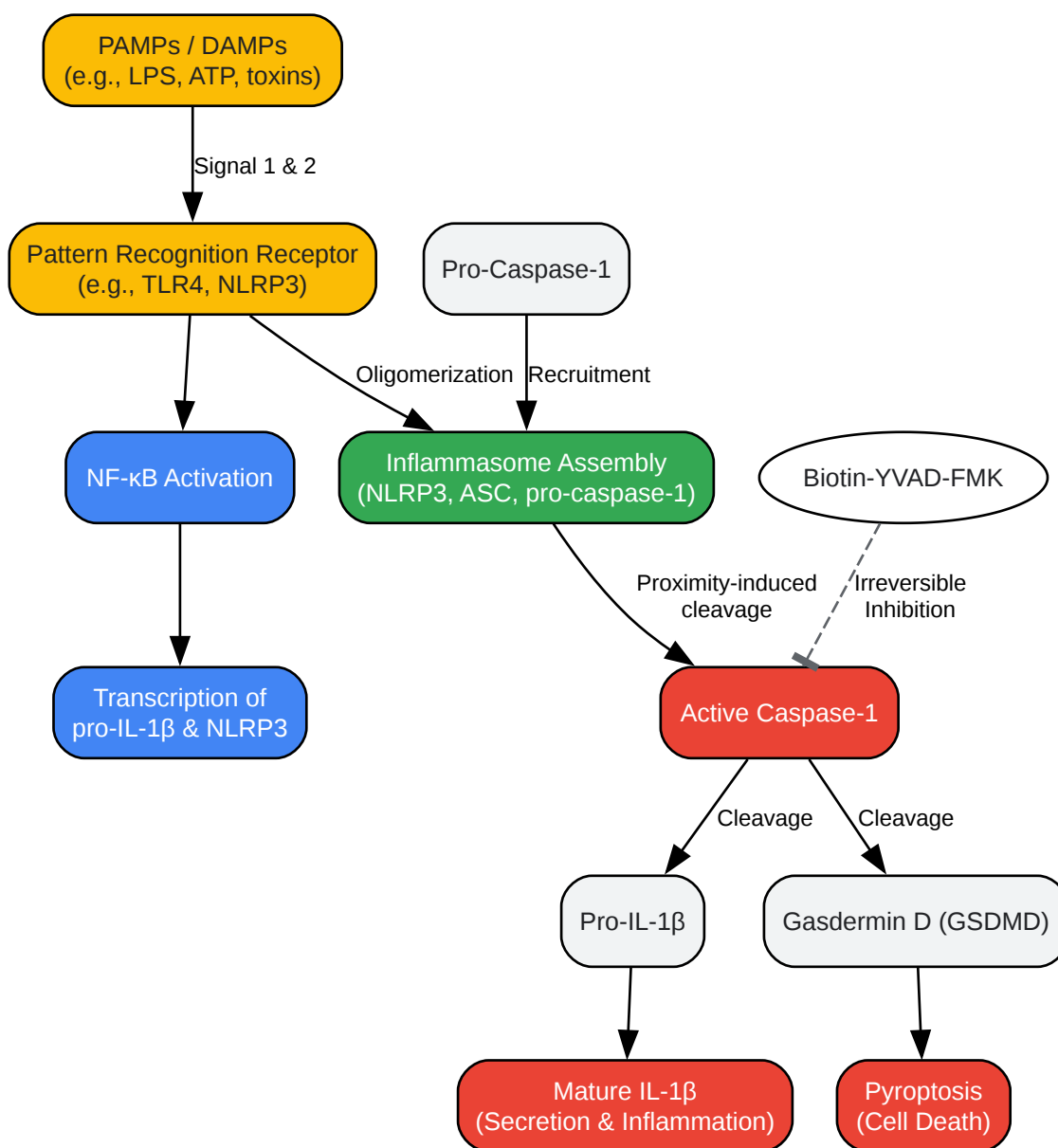
Issue	Possible Cause(s)	Recommended Solution(s)
Difficulty Dissolving the Compound	1. Low-quality or wet DMSO.2. Incorrect solvent.3. Compound has precipitated out of solution.	1. Use fresh, anhydrous, high-purity DMSO.2. Ensure DMSO is the correct solvent as per the datasheet.3. Gently warm the solution and/or sonicate to aid dissolution.[4]
Loss of Inhibitor Activity	1. Repeated freeze-thaw cycles of the stock solution.2. Improper storage temperature.3. Degradation of the compound due to moisture.	1. Aliquot stock solutions into single-use volumes immediately after reconstitution.2. Store stock solutions at -80°C for long-term stability.3. Ensure the solid compound and DMSO are stored under desiccating conditions.
High Background in Pulldown/Western Blot	1. Non-specific binding of the biotinylated probe to other proteins or beads.2. Insufficient washing steps.3. Presence of endogenously biotinylated proteins.	1. Pre-clear the cell lysate with streptavidin beads before adding the Biotin-YVAD-FMK-labeled sample.2. Increase the number and stringency of wash steps after the pulldown.3. Include a control with no biotinylated probe to assess background binding.
No or Weak Signal of Active Caspase-1	1. The experimental conditions did not sufficiently activate caspase-1.2. The concentration of Biotin-YVAD-FMK was too low.3. Insufficient amount of starting material (cell lysate).4. The inhibitor was added after caspase-1 was already activated and the	1. Include a positive control for caspase-1 activation.2. Optimize the concentration of the inhibitor; typical working concentrations are in the low micromolar range.3. Increase the amount of cell lysate used for the pulldown.4. For live-cell labeling, add the inhibitor during the stimulation period.

active site is no longer
accessible.

Experimental Protocols & Visualizations

Caspase-1 Activation Pathway

Biotin-YVAD-FMK is a crucial tool for investigating the activation of the inflammasome pathway. This pathway is a key component of the innate immune system and is triggered by various pathogenic and sterile danger signals. Upon activation, sensor proteins like NLRP3 assemble a multi-protein complex called the inflammasome, which recruits and activates pro-caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines IL-1 β and IL-18 into their mature forms and can induce a form of inflammatory cell death known as pyroptosis.[5][6]



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Caption: The Inflammasome Pathway leading to Caspase-1 activation.

Protocol: Affinity Pulldown of Active Caspase-1

This protocol describes the use of **Biotin-YVAD-FMK** to specifically capture active caspase-1 from cell lysates for subsequent analysis by Western blot.

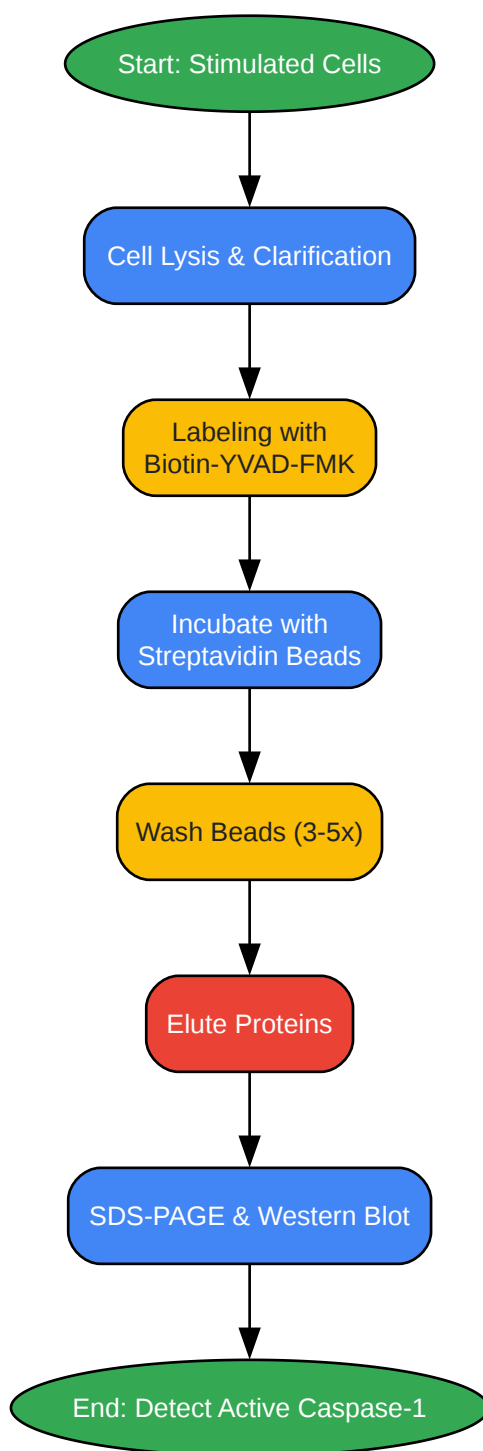
Materials:

- Cells of interest cultured and treated to induce caspase-1 activation.
- **Biotin-YVAD-FMK** (reconstituted in DMSO).
- Cell lysis buffer (non-denaturing, e.g., RIPA buffer without SDS, supplemented with protease inhibitors).
- Streptavidin-conjugated magnetic beads or agarose resin.
- Wash buffer (e.g., lysis buffer or PBS with 0.1% Tween-20).
- Elution buffer (e.g., 2x Laemmli sample buffer).
- Phosphate-Buffered Saline (PBS).

Procedure:

- Cell Treatment and Lysis:
 - Treat cells with the desired stimulus to activate caspase-1. Include appropriate positive and negative controls.
 - (Optional, for live-cell labeling) Add **Biotin-YVAD-FMK** to the cell culture medium at a final concentration of 5-20 μ M during the last 1-2 hours of stimulation.
 - Wash cells with ice-cold PBS and harvest.
 - Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Labeling of Active Caspase-1 (if not done in live cells):
 - Add **Biotin-YVAD-FMK** to the clarified cell lysate to a final concentration of 5-20 μ M.
 - Incubate for 1 hour at 37°C with gentle rotation.
- Affinity Pulldown:

- Equilibrate the required amount of streptavidin beads by washing them three times with lysis buffer.
- Add the cell lysate containing the biotin-labeled caspase-1 to the equilibrated beads.
- Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Washing:
 - Pellet the beads using a magnetic stand or centrifugation.
 - Discard the supernatant.
 - Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
- Elution and Analysis:
 - After the final wash, remove all supernatant.
 - Add 30-50 µL of 2x Laemmli sample buffer to the beads.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the captured proteins.
 - Analyze the eluted proteins by SDS-PAGE and Western blot using an antibody specific for the p20 subunit of active caspase-1.



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Caption: Experimental workflow for affinity pulldown of active caspase-1.

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